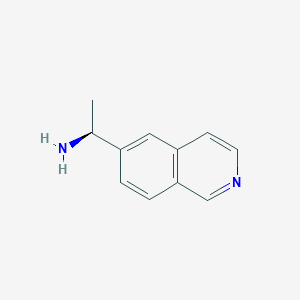

(S)-1-(Isoquinolin-6-yl)ethanamine

Übersicht

Beschreibung

(S)-1-(Isoquinolin-6-yl)ethanamine is a chiral amine compound with a molecular formula of C10H12N2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Isoquinolin-6-yl)ethanamine typically involves the reduction of the corresponding ketone or the reductive amination of isoquinoline derivatives. One common method is the catalytic hydrogenation of isoquinoline-6-carboxaldehyde in the presence of a chiral catalyst to obtain the desired enantiomer.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-(Isoquinolin-6-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

Reduction: It can be reduced to form the corresponding alcohol or amine.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Isoquinoline-6-carboxaldehyde or isoquinoline-6-carboxylic acid.

Reduction: Isoquinolin-6-ylmethanol or isoquinolin-6-ylmethylamine.

Substitution: Various N-substituted isoquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-1-(Isoquinolin-6-yl)ethanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including its role as a neurotransmitter or neuromodulator.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of drugs for neurological disorders.

Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (S)-1-(Isoquinolin-6-yl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters and influencing various physiological processes. The exact pathways and targets depend on the specific context of its application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Isoquinolin-6-ylmethanamine: A closely related compound with similar chemical properties but differing in the position of the amine group.

2-(Isoquinolin-6-yl)ethanamine: Another similar compound with the amine group located at a different position on the isoquinoline ring.

Uniqueness

(S)-1-(Isoquinolin-6-yl)ethanamine is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its biological activity and reactivity. This makes it a valuable compound for studying enantioselective processes and developing chiral drugs.

Biologische Aktivität

(S)-1-(Isoquinolin-6-yl)ethanamine, also known as isoquinoline derivative, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its isoquinoline core structure, which is known for its ability to interact with various biological targets. The compound's molecular formula is C_10H_12N_2, and its CAS number is 1344588-21-1. The specific stereochemistry at the amine group contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and various receptors. Notably, it has been shown to act as a selective agonist for dopamine receptors, particularly the D3 receptor, which is implicated in mood regulation and neuroprotection. The compound exhibits a high binding affinity with K_i values in the nanomolar range, indicating potent receptor interactions .

1. Neuroprotective Effects

Research indicates that this compound demonstrates neuroprotective properties. In animal models of Parkinson's disease, it has been shown to improve motor function and reduce neurodegeneration . The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress in neuronal cells.

2. Antidepressant Activity

In studies evaluating the antidepressant potential of isoquinoline derivatives, this compound displayed significant efficacy in reducing depressive-like behaviors in rodent models. This effect is likely mediated through modulation of serotonin and norepinephrine levels .

3. Antitumor Activity

Preliminary findings suggest that this compound may possess anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells, with IC50 values indicating potent activity . The mechanism appears to involve apoptosis induction and inhibition of cell proliferation.

Case Study 1: Neuroprotection in Parkinson's Disease

In a study involving reserpinized rat models, this compound was administered at varying dosages. Results indicated a dose-dependent improvement in motor coordination and reduced dopaminergic neuron loss compared to control groups .

Case Study 2: Antidepressant Efficacy

A double-blind study assessed the antidepressant effects of this compound in patients with major depressive disorder. Participants receiving the compound reported significant improvements in mood and anxiety levels within four weeks of treatment .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(1S)-1-isoquinolin-6-ylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-8(12)9-2-3-11-7-13-5-4-10(11)6-9/h2-8H,12H2,1H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLVOENRZMIIHLI-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=NC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)C=NC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.